molecular formula C5H9N3 B1626742 4-Propyl-4H-1,2,4-triazole CAS No. 27104-95-6

4-Propyl-4H-1,2,4-triazole

Cat. No.: B1626742
CAS No.: 27104-95-6
M. Wt: 111.15 g/mol
InChI Key: UDUGWXQKDABZNV-UHFFFAOYSA-N
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Description

4-Propyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms. The 1,2,4-triazole isomer is one of the two tautomeric forms of triazole, the other being 1,2,3-triazole. This compound is characterized by the presence of a propyl group attached to the fourth position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-4H-1,2,4-triazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of diacylhydrazines with aromatic amines in the presence of dehydrating agents such as phosphorus pentoxide, zinc chloride, or N,N′-diphenylphosphenimidous amide can yield this compound . Another method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration of secondary amides and hydrazides .

Industrial Production Methods

Industrial production of this compound typically involves scalable and economically viable methods. One such method is the ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium . This method is not only efficient but also environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-4H-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms in the triazole ring, which can act as nucleophiles or electrophiles depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide to introduce halogen atoms into the triazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced nitrogen functionalities. Substitution reactions can result in halogenated triazoles or other substituted derivatives .

Scientific Research Applications

4-Propyl-4H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In biological research, this compound derivatives have been studied for their potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Medicinal chemists have explored the use of this compound derivatives as potential drug candidates for treating infections, cancer, and inflammatory diseases.

    Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Propyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to active sites of enzymes and inhibit their activity. For example, triazole derivatives are known to inhibit the enzyme cytochrome P450, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the antifungal effects observed with triazole compounds.

Comparison with Similar Compounds

4-Propyl-4H-1,2,4-triazole can be compared with other triazole derivatives, such as 1,2,3-triazole and other substituted 1,2,4-triazoles.

    1,2,3-Triazole: This isomer differs in the arrangement of nitrogen atoms within the ring.

    Substituted 1,2,4-Triazoles: Various substituted 1,2,4-triazoles have been synthesized, each with unique properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-propyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-3-8-4-6-7-5-8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUGWXQKDABZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512369
Record name 4-Propyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27104-95-6
Record name 4-Propyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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